Fostemsavir dihydrate

HIV multidrug-resistant virologic suppression

Fostemsavir dihydrate (CAS 942117-71-7) is the dihydrate crystalline form of the phosphonooxymethyl prodrug of temsavir (BMS-626529), a first-in-class HIV-1 attachment inhibitor approved as Rukobia®. Fostemsavir itself lacks significant antiviral activity; upon oral administration it is hydrolyzed by alkaline phosphatase to the active moiety temsavir, which binds directly to the gp120 subunit of the HIV-1 envelope glycoprotein, blocking viral attachment to host CD4 receptors.

Molecular Formula C25H30N7O10P
Molecular Weight 619.5 g/mol
CAS No. 942117-71-7
Cat. No. B12764505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFostemsavir dihydrate
CAS942117-71-7
Molecular FormulaC25H30N7O10P
Molecular Weight619.5 g/mol
Structural Identifiers
SMILESCC1=NN(C=N1)C2=NC=C(C3=C2N(C=C3C(=O)C(=O)N4CCN(CC4)C(=O)C5=CC=CC=C5)COP(=O)(O)O)OC.O.O
InChIInChI=1S/C25H26N7O8P.2H2O/c1-16-27-14-32(28-16)23-21-20(19(39-2)12-26-23)18(13-31(21)15-40-41(36,37)38)22(33)25(35)30-10-8-29(9-11-30)24(34)17-6-4-3-5-7-17;;/h3-7,12-14H,8-11,15H2,1-2H3,(H2,36,37,38);2*1H2
InChIKeyIHIJOICKAIGEIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fostemsavir Dihydrate (CAS 942117-71-7) Procurement Guide: First-in-Class HIV-1 Attachment Inhibitor Prodrug


Fostemsavir dihydrate (CAS 942117-71-7) is the dihydrate crystalline form of the phosphonooxymethyl prodrug of temsavir (BMS-626529), a first-in-class HIV-1 attachment inhibitor approved as Rukobia® . Fostemsavir itself lacks significant antiviral activity; upon oral administration it is hydrolyzed by alkaline phosphatase to the active moiety temsavir, which binds directly to the gp120 subunit of the HIV-1 envelope glycoprotein, blocking viral attachment to host CD4 receptors . This mechanism is distinct from all other antiretroviral classes including CCR5 antagonists (maraviroc), fusion inhibitors (enfuvirtide), and CD4-directed monoclonal antibodies (ibalizumab), and confers a lack of cross-resistance with these agents . The dihydrate form (molecular formula C₂₅H₃₀N₇O₁₀P, MW 619.53 g/mol) is the specific solid-state form relevant for research material procurement, as the hydration state directly impacts solubility, stability, and analytical identity .

Why Fostemsavir Dihydrate Cannot Be Substituted by Other HIV Entry Inhibitors or Generic Prodrug Forms


Fostemsavir dihydrate occupies a unique position in the antiretroviral armamentarium: it is the only clinically approved gp120-directed attachment inhibitor, with a binding site on gp120 that is distinct from the CD4 binding pocket targeted by ibalizumab and the CCR5 coreceptor targeted by maraviroc . The dihydrate crystalline form is a defined stoichiometric hydrate (C₂₅H₂₆N₇O₈P·2H₂O); substitution with the anhydrous free acid (CAS 864953-29-7), the tris(hydroxymethyl)aminomethane salt (fostemsavir tromethamine, CAS 864953-39-9), or the disodium salt (CAS 864953-31-1) yields different physicochemical properties, dissolution profiles, and analytical reference standards . Furthermore, the active moiety temsavir is not directly bioavailable due to dissolution- and solubility-limited absorption; the phosphonooxymethyl prodrug modification is essential to achieve the 26.9% absolute oral bioavailability observed with fostemsavir . Substitution of the dihydrate reference standard with alternative salt or hydration forms in analytical method development, stability testing, or in vitro pharmacology will introduce uncontrolled variability in solubility, HPLC retention, and quantitative accuracy .

Quantitative Comparative Evidence for Fostemsavir Dihydrate: Head-to-Head, Cross-Study, and Class-Level Differentiation Data


Virologic Suppression vs. Optimized Background Therapy Alone: Fostemsavir + OBT Demonstrates 3.26-Fold Higher Odds of Suppression at Week 96

In a matching-adjusted indirect comparison (MAIC) analysis, fostemsavir plus optimized background therapy (FTR + OBT) was compared against OBT alone from the BENCHMRK-1 and BENCHMRK-2 trials. FTR + OBT demonstrated significantly higher odds of virologic suppression at week 96 (OR = 3.26; 95% CI 2.08–5.11; P < 0.001) versus OBT alone . Additionally, FTR + OBT was associated with a 135.78 cells/mm³ greater increase in CD4+ cell count from baseline through week 96 compared to BENCHMRK-1/-2 OBT (P < 0.001) . In the BRIGHTE phase 3 trial randomized cohort, fostemsavir demonstrated superior efficacy over placebo during 8-day functional monotherapy, with 60% (163/272) achieving HIV-1 RNA <40 copies/mL at week 96 and mean CD4+ cell count increase of 205 cells/µL .

HIV multidrug-resistant virologic suppression BRIGHTE trial BENCHMRK matching-adjusted indirect comparison

No Cross-Resistance with Maraviroc, Enfuvirtide, or Ibalizumab: Temsavir Retains Activity Against Viruses Resistant to Other Entry Inhibitors

Temsavir, the active moiety of fostemsavir, binds to a unique conserved pocket within the gp120 glycoprotein at the CD4 binding site interface, a target site distinct from that of maraviroc (CCR5 antagonist), enfuvirtide (gp41 fusion inhibitor), and ibalizumab (CD4 receptor monoclonal antibody) . In vitro resistance profiling has confirmed that temsavir remains fully active against viruses with documented resistance to enfuvirtide, and no cross-resistance has been observed between temsavir and maraviroc or enfuvirtide . Furthermore, naturally occurring HIV-1 gp120 polymorphisms that could impart resistance to fostemsavir are uncommon in most subtypes . Key resistance-associated polymorphisms (S375H/I/M/N/T, M426L, M434I, M475I) are clinically relevant, and genotypic screening can identify pre-existing reduced susceptibility, with the S375Y substitution conferring >10,000-fold reduced susceptibility in vitro .

HIV drug resistance cross-resistance entry inhibitors temsavir maraviroc enfuvirtide

Oral Bioavailability Advantage vs. Intravenous/Subcutaneous Entry Inhibitors: Fostemsavir Enables Twice-Daily Oral Dosing for HTE Patients

Among the three novel agents approved for heavily treatment-experienced (HTE) patients with multidrug-resistant HIV-1, fostemsavir is the only purely oral option: ibalizumab requires biweekly intravenous infusion (2000 mg loading dose followed by 800 mg every 2 weeks), and lenacapavir requires an oral lead-in followed by subcutaneous injection every 6 months . Fostemsavir 600 mg extended-release tablets are administered orally twice daily with or without food . Temsavir absolute oral bioavailability from the fostemsavir prodrug is 26.9%, with peak plasma concentration achieved at 2 hours (Tmax) and an elimination half-life of approximately 11 hours . Population PK modeling confirms no dose adjustment is required for coadministration with moderate CYP3A inducers, strong CYP3A inhibitors, prandial status, or body weight . The phosphonooxymethyl prodrug was specifically designed to overcome the dissolution- and solubility-limited absorption of the parent temsavir (solubility >12 mg/mL for prodrug vs <0.04 mg/mL for temsavir at pH 4–8) .

pharmacokinetics bioavailability oral administration fostemsavir ibalizumab lenacapavir

Potent Pan-Subtype Antiviral Activity (Mean IC50 1.73 nM) with Defined Subtype Limitations Informing Genotype-Guided Procurement

Temsavir exhibits potent antiviral activity against a broad range of HIV-1 clinical isolates: against a panel of 1,337 clinical isolates tested using the PhenoSense Entry assay, the mean IC50 was 1.73 nM (range 0.018 to >5,000 nM), with EC50 values of 0.4–1.7 nM against CCR5-tropic laboratory strains of subtype B . Temsavir inhibited soluble CD4 binding to immobilized gp120 with an IC50 of 14 nM in ELISA . However, subtype CRF01_AE is considered naturally resistant: 5/5 CRF01_AE isolates tested exhibited temsavir IC50 values >100 nM, associated with gp120 polymorphisms S375H and M475I . Temsavir is not active against HIV-2, HIV-1 Group O (98% S375H prevalence), or Group N (100% S375M/M426L/M434I prevalence) . Against 208 diverse HIV-1 strains, the next-generation analog BMS-818251 demonstrated >10-fold enhanced neutralization potency compared to temsavir , establishing a potency benchmark for the attachment inhibitor class.

IC50 antiviral potency HIV-1 subtypes temsavir PhenoSense CRF01_AE

Unique CD4-Independent Immunologic Benefit: Fostemsavir Reduces Anti-gp120 CD4-Induced Antibodies Associated with Bystander CD4+ T Cell Depletion

Beyond direct antiviral activity, fostemsavir treatment confers a unique immunomodulatory effect not documented for other entry inhibitors. In a comparative analysis of plasma samples from the BRIGHTE trial and PRESTIGIO registry, fostemsavir-treated heavily treatment-experienced (HTE) participants showed a significant decline in anti-gp120 CD4-induced (CD4i) antibody levels, while a control ART-treated group from the SAILING trial showed no such decline . This reduction was specific to anti-gp120 CD4i antibodies; no significant changes were observed in antibodies targeting Gag . Functionally, the decline in CD4i antibodies was associated with reduced capacity of plasma to recognize and eliminate uninfected primary CD4+ T cells coated with soluble gp120, suggesting fostemsavir may mitigate bystander CD4+ T cell depletion driven by shed gp120 . This effect is attributed to temsavir-induced conformational changes in Env that alter glycosylation and cleavage, thereby reducing gp120 shedding and modifying antigenicity .

immunomodulation CD4-induced antibodies gp120 shedding ADCC fostemsavir

Dihydrate vs. Alternative Solid Forms: Stoichiometric Hydrate Specification for Analytical Reference Standard Integrity

Fostemsavir dihydrate (CAS 942117-71-7, C₂₅H₂₆N₇O₈P·2H₂O, MW 619.53 g/mol) is the specific dihydrate crystalline form distinct from the anhydrous free acid (CAS 864953-29-7, MW 583.50 g/mol), the tromethamine salt (CAS 864953-39-9), and the disodium salt (CAS 864953-31-1) . The molecular formula difference of 2H₂O (+36.03 g/mol) between the dihydrate and anhydrous forms directly impacts quantitative analytical methods: HPLC calibration, elemental analysis, Karl Fischer titration, and thermal analysis (TGA/DSC) all require knowledge of the exact hydration state for accurate potency assignment . The dihydrate form is the reference standard form for pharmaceutical quality control of Rukobia® active pharmaceutical ingredient . For research procurement, specification of CAS 942117-71-7 (dihydrate) versus CAS 864953-29-7 (anhydrous free acid) is critical for lot-to-lot consistency in solubility, dissolution, and stability studies, as the hydration state affects both the mass-based potency calculation and the solid-state physicochemical behavior .

polymorph hydrate reference standard fostemsavir dihydrate solid-state characterization

Optimal Application Scenarios for Fostemsavir Dihydrate Based on Quantitative Differentiation Evidence


Clinical Trial Comparator or Background Regimen Agent in Multidrug-Resistant HIV-1 Studies

In clinical trials enrolling heavily treatment-experienced (HTE) patients with documented resistance to ≥3 antiretroviral classes, fostemsavir dihydrate is the only oral attachment inhibitor that can serve as a standardized background regimen component. The MAIC evidence demonstrating OR = 3.26 (P < 0.001) for virologic suppression vs. OBT alone at week 96 supports its use as an active comparator arm, while the lack of cross-resistance with maraviroc, enfuvirtide, and ibalizumab ensures it does not confound resistance analyses for other investigational agents. The BRIGHTE trial design provides a validated protocol template for 8-day functional monotherapy endpoints .

In Vitro Resistance Surveillance and Genotype-Phenotype Correlation Studies

The defined resistance-associated polymorphisms (S375H/I/M/N/T, M426L, M434I, M475I) with quantitatively characterized fold-change values (S375H: 48-fold; M426L: 81-fold; S375Y: >10,000-fold) make temsavir (active moiety of fostemsavir dihydrate) a valuable tool compound for gp120 structure-function studies. Research-grade fostemsavir dihydrate (CAS 942117-71-7) should be specified for in vitro susceptibility testing using the PhenoSense Entry assay platform, with the mean IC50 of 1.73 nM against 1,337 clinical isolates serving as a population-level wild-type benchmark. The natural resistance of CRF01_AE isolates (IC50 >100 nM) provides a built-in negative control population for assay validation.

Formulation Development and Solid-State Characterization Reference Standard

Fostemsavir dihydrate (MW 619.53 g/mol) serves as the definitive reference standard for analytical method development, dissolution testing, and stability-indicating assays in pharmaceutical quality control. The 6.2% mass difference between the dihydrate and anhydrous free acid forms (MW 583.50 g/mol) necessitates strict CAS-specific procurement to avoid potency calculation errors. The phosphonooxymethyl prodrug design, which improved solubility from <0.04 mg/mL (parent temsavir) to >12 mg/mL (fostemsavir) , provides a validated case study for solubility-limited prodrug strategies that can be referenced in generic formulation development programs.

Pharmacoeconomic Modeling and Health Technology Assessment for HTE HIV Populations

For cost-utility analyses and formulary decision-making in HTE HIV populations, fostemsavir plus OBT provides a benchmark oral comparator against injectable alternatives (ibalizumab IV q2w, lenacapavir SC q6mo) . The absolute oral bioavailability of 26.9% with no clinically significant food effect (AUC ratio fed/fasted = 1.10) and the absence of required dose adjustments for body weight, prandial status, or moderate CYP3A modulators simplify healthcare resource utilization calculations. The CD4+ cell count increase of +205 cells/µL at week 96 in the BRIGHTE randomized cohort and the unique reduction in anti-gp120 CD4i antibodies provide additional clinical outcome parameters for quality-adjusted life year (QALY) modeling.

Quote Request

Request a Quote for Fostemsavir dihydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.